molecular formula C14H11N3O B2973089 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine CAS No. 339104-69-7

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine

Cat. No. B2973089
CAS RN: 339104-69-7
M. Wt: 237.262
InChI Key: NUHWLMOVPMCKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” is a compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered heterocyclic moiety that possesses diverse biological and medicinal importance . Pyrimidine is also a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

The synthesis of compounds containing a pyrrole ring has been a versatile field of study for a long time due to its diverse biological and medicinal importance . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring and a pyrimidine ring . The pyrrole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidines as Lck Inhibitors

Pyrrolo[2,3-d]pyrimidines with a 5-(4-phenoxyphenyl) substituent have been identified as potent and selective inhibitors of lck, a tyrosine kinase involved in the activation of T lymphocytes. These compounds demonstrate significant inhibition of IL2 production in cells, indicating their potential application in regulating immune responses (Arnold et al., 2000). Another study confirmed the novel, potent, and selective inhibition of lck in vitro, with a detailed exploration of structure-activity relationships around the pyrrolo[2,3-d]pyrimidine core and its implications for developing new therapeutic agents (Burchat et al., 2000).

Antibacterial Agents

2,4-Diamino-5-benzylpyrimidines and their analogues have been explored for their antibacterial properties. A study described a novel synthesis route for trimethoprim derivatives, highlighting the antimicrobial potential of these compounds. The investigation into their activities through molecular modeling offered insights into their action mechanism, particularly against bacteria by targeting dihydrofolate reductase (Stuart et al., 1983).

Synthesis Methods

Research on 2-(2-arylpyrrolidin-1-yl)pyrimidines demonstrated an efficient synthesis method through acid-catalyzed reactions, showcasing the chemical versatility and potential for generating diverse derivatives for further biological testing (Gazizov et al., 2015). Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine and related compounds has been documented as important intermediates for anticancer drugs, highlighting their significance in medicinal chemistry (Zhou et al., 2019).

Aldose Reductase Inhibitors

Pyrrolo[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with notable antioxidant activity. These findings suggest potential therapeutic applications in treating complications of diabetes and oxidative stress-related conditions (La Motta et al., 2007).

Future Directions

The future directions for “2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” could involve further exploration of its potential biological activities and therapeutic applications . This could include the development of novel drugs based on this compound .

properties

IUPAC Name

2-(4-pyrrol-1-ylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-11-17(10-1)12-4-6-13(7-5-12)18-14-15-8-3-9-16-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHWLMOVPMCKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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